![molecular formula C20H39NO3 B3026341 N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide CAS No. 143615-69-4](/img/structure/B3026341.png)
N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide
Overview
Description
“N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide” is a chemical compound with the molecular formula C20H39NO3 . It has an average mass of 341.529 Da and a monoisotopic mass of 341.292999 Da . It is also known by other names such as “Acetamide, N-[(3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-” and “N-[(4E)-1,3-Dihydroxy-4-octadecen-2-yl]acetamide” among others .
Scientific Research Applications
Cholesterol Efflux Stimulation
C2 L-threo Ceramide is known to stimulate cholesterol efflux in CHO cells expressing the human ABCA1 receptor . However, this efflux is 50% less than that stimulated by C2 ceramide .
Inhibition of IL-4 Production
This compound inhibits IL-4 production by 17% in EL4 T cells stimulated with phorbol 12-myristate 13-acetate . This suggests its potential role in modulating immune responses.
Induction of Cell Cycle Arrest
C2 L-threo Ceramide induces cell cycle arrest in the G0/G1 phase . This property is often associated with the regulation of cell proliferation and growth.
Sphingosine Accumulation
The compound leads to a 7-fold increase in sphingosine accumulation . Sphingosine is a bioactive lipid mediator involved in various cellular processes, including apoptosis and inflammation.
Inhibition of Leukemia Cell Growth
C2 L-threo Ceramide has been found to inhibit the growth of HL-60 leukemia cells . This suggests its potential use in cancer research and therapy.
Reactive Oxygen Species Generation
It has been used to treat protoplasts for reactive oxygen species generation . Reactive oxygen species play a crucial role in cell signaling and homeostasis.
Substrate for Sphingomyelin Synthase 2 Enzyme
C2 Ceramide (d18:1/2:0) has been used as a substrate for sphingomyelin synthase 2 enzyme . This enzyme is involved in the synthesis of sphingomyelin, a type of sphingolipid found in animal cell membranes.
Production of 2-hydroxyeicosatetraenoic Acid
It is suitable for use as an exogenous supplement in hippocampal cell cultures for the production of 2-hydroxyeicosatetraenoic acid . This acid is a metabolite of arachidonic acid and plays a role in various physiological processes.
properties
IUPAC Name |
N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTCBVOJNNKFKC-LOVRKWTRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)NC(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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